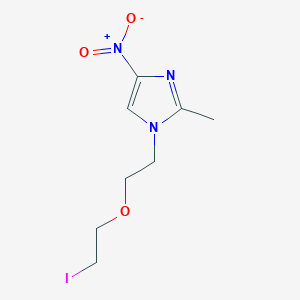
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is a chemical compound that has been widely used in scientific research. It is a derivative of imidazole, which is a heterocyclic organic compound that contains a ring of five atoms, including three carbon atoms and two nitrogen atoms. This compound has been synthesized using various methods and has been found to have significant applications in scientific research.
Mechanism Of Action
The mechanism of action of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is not well understood. However, it has been found to have significant biochemical and physiological effects.
Biochemical And Physiological Effects
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used in the development of anticancer drugs. It has also been found to have antimicrobial properties and has been used in the development of antibiotics.
Advantages And Limitations For Lab Experiments
The advantages of using Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- in lab experiments include its ease of synthesis and its versatility as a scaffold for the development of new compounds. However, its limitations include its toxicity and the potential for it to interact with other compounds in unpredictable ways.
Future Directions
There are many future directions for the use of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro-. One potential direction is the development of new anticancer drugs based on its structure. Another potential direction is the development of new antibiotics based on its antimicrobial properties. Additionally, it could be used as a probe to study the mechanisms of action of other compounds.
Synthesis Methods
The synthesis of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been achieved using various methods. One of the most common methods involves the reaction of 2-iodoethanol with imidazole in the presence of a base, followed by the addition of 2-methyl-4-nitrobenzaldehyde. The resulting product is then purified using column chromatography.
Scientific Research Applications
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been extensively used in scientific research. It has been found to have significant applications in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drugs. It has also been used as a precursor for the synthesis of other compounds.
properties
CAS RN |
19765-06-1 |
|---|---|
Product Name |
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- |
Molecular Formula |
C8H12IN3O3 |
Molecular Weight |
325.1 g/mol |
IUPAC Name |
1-[2-(2-iodoethoxy)ethyl]-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C8H12IN3O3/c1-7-10-8(12(13)14)6-11(7)3-5-15-4-2-9/h6H,2-5H2,1H3 |
InChI Key |
IGUWYUDXYJAZMX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN1CCOCCI)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=CN1CCOCCI)[N+](=O)[O-] |
Other CAS RN |
19765-06-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






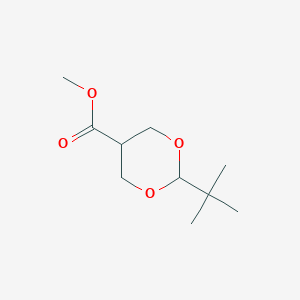

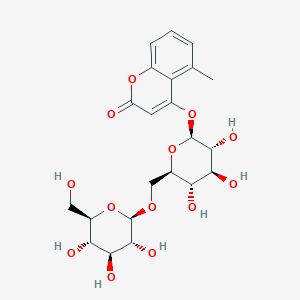


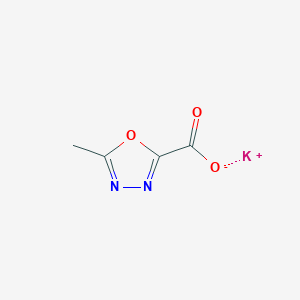

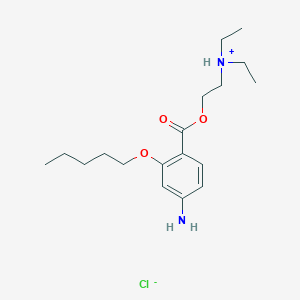
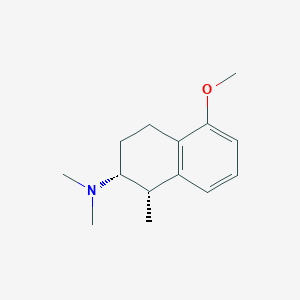
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
